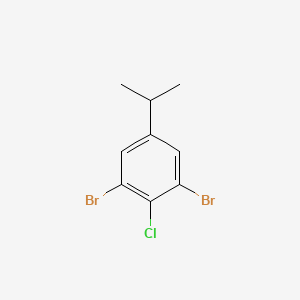

4-Chloro-3,5-dibromoisopropylbenzene

Description

4-Chloro-3,5-dibromoisopropylbenzene is a halogenated aromatic compound featuring chlorine and bromine substituents at the 3,4,5-positions of the benzene ring, along with an isopropyl group.

Properties

IUPAC Name |

1,3-dibromo-2-chloro-5-propan-2-ylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br2Cl/c1-5(2)6-3-7(10)9(12)8(11)4-6/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSSUEISDQNYZRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)Br)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br2Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601253345 | |

| Record name | 1,3-Dibromo-2-chloro-5-(1-methylethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601253345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160574-99-1 | |

| Record name | 1,3-Dibromo-2-chloro-5-(1-methylethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160574-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dibromo-2-chloro-5-(1-methylethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601253345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3,5-dibromoisopropylbenzene typically involves the halogenation of isopropylbenzene (cumene). The process can be carried out in several steps:

Bromination: Isopropylbenzene is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce bromine atoms at the 3 and 5 positions of the benzene ring.

Chlorination: The dibrominated product is then chlorinated using chlorine (Cl2) in the presence of a catalyst like aluminum chloride (AlCl3) to introduce a chlorine atom at the 4 position.

Industrial Production Methods: Industrial production of 4-Chloro-3,5-dibromoisopropylbenzene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3,5-dibromoisopropylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (chlorine and bromine) can be substituted by other nucleophiles such as hydroxide (OH-), amines (NH2-), or alkoxides (RO-).

Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: The compound can be reduced to remove halogen atoms, resulting in the formation of isopropylbenzene derivatives.

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) in the presence of a palladium (Pd) catalyst.

Major Products:

Substitution: Formation of hydroxyl, amino, or alkoxy derivatives.

Oxidation: Formation of acetophenone or benzoic acid derivatives.

Reduction: Formation of isopropylbenzene or other dehalogenated products.

Scientific Research Applications

4-Chloro-3,5-dibromoisopropylbenzene is utilized in various scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-3,5-dibromoisopropylbenzene involves its interaction with molecular targets through its halogen and isopropyl substituents. The compound can act as an electrophile in substitution reactions, where the halogen atoms are replaced by nucleophiles. The isopropyl group can influence the compound’s reactivity and stability by providing steric hindrance and electronic effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and their implications:

Key Observations :

Physicochemical Properties

Data from analogous compounds suggest trends:

Toxicity and Environmental Impact

Acute and Chronic Toxicity

- 4-Chloro-3,5-dimethylphenol: Causes severe skin/eye irritation and allergic reactions; highly toxic to aquatic life (EC50 <1 mg/L) .

- 4-Chloro-3,5-dibromoisopropylbenzene : Expected higher aquatic toxicity than chlorinated analogs due to bromine’s persistence and bioaccumulation.

Regulatory Status

- 4-Chloro-3,5-dimethylphenol: Regulated under TSCA (U.S.) and listed in international inventories (e.g., EINECS) .

- Brominated analogs : Likely subject to stricter regulations (e.g., EU REACH, Stockholm Convention) due to environmental concerns .

Biological Activity

4-Chloro-3,5-dibromoisopropylbenzene (CAS Number: 1160574-99-1) is a chlorinated aromatic compound with potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

- Molecular Formula : CHBrCl

- Molecular Weight : 312.429 g/mol

- Density : 1.7 ± 0.1 g/cm³

- Boiling Point : 310.4 ± 37.0 °C

- Flash Point : 166.8 ± 16.6 °C

- LogP : 5.47

Biological Activity Overview

The biological activity of 4-Chloro-3,5-dibromoisopropylbenzene has been investigated in various studies, focusing on its potential effects against different pathogens and its mechanism of action.

Antimicrobial Activity

One of the primary areas of research has been the antimicrobial properties of this compound. Studies have shown that chlorinated aromatic compounds often exhibit significant antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes.

- Case Study : A study investigated the antibacterial effects of various chlorinated phenols, including derivatives similar to 4-Chloro-3,5-dibromoisopropylbenzene, against Gram-positive and Gram-negative bacteria. The results indicated that these compounds could inhibit bacterial growth effectively, particularly against Staphylococcus aureus and Escherichia coli .

Antileishmanial Activity

Research has also explored the potential antileishmanial activity of compounds related to 4-Chloro-3,5-dibromoisopropylbenzene.

- Findings : Analogues of chlorinated compounds were synthesized and tested for their efficacy against Leishmania donovani amastigotes. The results showed that some derivatives exhibited moderate to excellent activity when compared to standard treatments like Glucantime .

The mechanisms by which 4-Chloro-3,5-dibromoisopropylbenzene exerts its biological effects are not fully elucidated but may involve:

- Membrane Disruption : Chlorinated compounds can integrate into microbial membranes, leading to increased permeability and cell lysis.

- Enzyme Inhibition : These compounds may inhibit key enzymes involved in microbial metabolism or replication.

Table 1: Summary of Biological Activities

| Property | Value |

|---|---|

| Molecular Formula | CHBrCl |

| Molecular Weight | 312.429 g/mol |

| Density | 1.7 ± 0.1 g/cm³ |

| Boiling Point | 310.4 ± 37.0 °C |

| Flash Point | 166.8 ± 16.6 °C |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.